molecular formula C7H5BrN2 B1288979 5-(Bromomethyl)pyridine-2-carbonitrile CAS No. 308846-06-2

5-(Bromomethyl)pyridine-2-carbonitrile

Cat. No.: B1288979
CAS No.: 308846-06-2
M. Wt: 197.03 g/mol
InChI Key: VEPVNICICSNYPW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 5-position and a carbonitrile group at the 2-position. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound that has been used in the synthesis of various organic compounds

Mode of Action

It is known to be used in the synthesis of aza-terphenyl diamidine analogs , which suggests that it may interact with its targets through a chemical reaction to form new compounds.

Biochemical Pathways

It is used in the synthesis of pyridine-diketopyrrolopyrrole (pydpp), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells . This suggests that it may play a role in the electron transport pathway in these cells.

Result of Action

Its use in the synthesis of aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , suggests that it may have a role in inhibiting the growth of protozoa.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 5-methylpyridine-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

    Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine carboxylic acids or aldehydes.
  • Reduction reactions result in primary amines .

Scientific Research Applications

5-(Bromomethyl)pyridine-2-carbonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the methyl group at the 5-position.

    2-Bromomethylpyridine: Similar structure but lacks the carbonitrile group at the 2-position.

    5-Methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom at the 5-position.

Uniqueness: 5-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Biological Activity

5-(Bromomethyl)pyridine-2-carbonitrile, a compound with the chemical formula C7_7H5_5BrN2_2, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is synthesized through various methods, typically involving the bromination of pyridine derivatives. The compound possesses a bromomethyl group and a cyano group, which contribute to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella typhi12

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Antiviral Activity

The compound has shown promise in antiviral applications as well. In vitro studies have indicated that it can inhibit viral replication in certain models, particularly against Chlamydia species. The mechanism appears to involve disruption of the bacterial inclusion bodies within host cells, leading to reduced infection rates .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for cytotoxic activity against various cancer cell lines, including HeLa and MCF-7, with IC50_{50} values indicating significant potency:

Cell Line IC50_{50} (µM)
HeLa15.1
MCF-718.6

This cytotoxicity suggests potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : It may influence cell signaling pathways that regulate apoptosis and cell cycle progression.
  • Receptor Binding : There is evidence suggesting that it binds to various cellular receptors, potentially modulating their activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Chlamydia Inhibition Study : A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections .
  • Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .

Properties

IUPAC Name

5-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPVNICICSNYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620236
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308846-06-2
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)pyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Add AIBN (0.25 g, 1.5 mmol) to a slurry of 5-methyl-pyridine-2-carbonitrile (2.5 g, 21.1 mmol) and NBS (3.7 g, 21.1 mmol) in carbon tetrachloride (150 mL) at reflux under a nitrogen atmosphere. Add AIBN (3×0.25 g, 3×1.5 mmol) to the reaction in 0.25 g portions every hour for 3 h. Stir the resulting mixture for one additional hour at reflux. Cool the mixture to room temperature and wash with saturated aqueous NaHCO3 (30 mL). Collect the organic phase, concentrate in vacuo and purify the residue by chromatography on silica gel (330 g) eluting with DCM to obtain the desired intermediate (1.8 g, 44%). MS (ES+) m/z: 199 (M+2)+.
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 2-cyano-5-methylpyridine (1.90 g, 16.1 mmol) was dissolved in chloroform (100 mL), and the mixture was stirred at 60° C. for 6 hours after adding N-bromosuccinimide (4.29 g, 24.1 mmol) and α,α-azobisisobutyronitrile (0.792 g, 4.82 mmol). After ice-cooling the reaction mixture, the precipitate was separated by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 5-bromomethyl-2-cyanopyridine (1.69 g, 53%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
0.792 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-cyano-3-picoline (1.32 g, 11.19 mmol), benzoylperoxide (0.54 g, 2.24 mmol), and N-bromosuccinimide (2.8 g, 15.7 mmol) in carbontetrachloride (30 mL) was heated at reflux for 2 h. The resulting suspension was filtered and the filtrate diluted with dichloromethane (400 mL), washed with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by column chromatography (EtOAc:n-hexane, 1:9) to give the title compound as a yellow oil (1.12 g, 51%).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
51%

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